molecular formula C11H23ClN2O2 B1520920 tert-Butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride CAS No. 1188263-65-1

tert-Butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No. B1520920
CAS RN: 1188263-65-1
M. Wt: 250.76 g/mol
InChI Key: RUGNSNJVKBMSGK-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(methylamino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 138022-02-3 . It has a molecular weight of 228.33 and its linear formula is C12H24N2O2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “tert-Butyl 4-(methylamino)piperidine-1-carboxylate” involves the reaction of tert-butyl 4-oxo-1-piperidinecarboxylate with ethanol, methylamine hydrochloride, triethylamine, and titanium(IV)isopropoxide under ice-cooling with stirring .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(methylamino)piperidine-1-carboxylate” is characterized by a piperidine ring substituted with a tert-butyl carboxylate group and a methylamino group .


Physical And Chemical Properties Analysis

“tert-Butyl 4-(methylamino)piperidine-1-carboxylate” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.87 , indicating its lipophilicity. It is very soluble, with a solubility of 4.42 mg/ml .

Scientific Research Applications

Synthesis and Key Intermediates

  • Synthesis of Biologically Active Compounds : This compound is utilized in synthesizing key intermediates for various biologically active compounds. For instance, it serves as an essential intermediate in the synthesis of Vandetanib, a medication used in cancer therapy (Wang, Wang, Tang, & Xu, 2015). Similarly, it's a crucial component in synthesizing intermediates for other compounds like crizotinib, which has significant applications in biology (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Structural Studies and Characterizations

  • Crystallographic Analysis : The tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate variant of this compound has been studied using X-ray crystallography, revealing its structural orientation and configuration. This kind of study is vital for understanding molecular interactions and stability (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Application in Developing Antagonists and Inhibitors

Synthesis of Diverse Piperidine Derivatives

  • Creation of Piperidine Derivatives : The compound is also used in the formation of diverse piperidine derivatives, which are significant in various fields of medicinal chemistry and drug development (Moskalenko & Boev, 2014).

Molecular Packing and Hydrogen Bonding Studies

  • Study of Molecular Packing : Understanding the molecular packing of such compounds is essential for drug design and synthesis. Studies on similar compounds have shown significant O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure, which is crucial for understanding the compound's behavior in different environments (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety and Hazards

The safety information for “tert-Butyl 4-(methylamino)piperidine-1-carboxylate” indicates that it is hazardous . The GHS pictograms signal word is "Warning" . The hazard statements include H302-H315-H319-H332-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

tert-butyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13;/h9,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGNSNJVKBMSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662438
Record name tert-Butyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188263-65-1
Record name 1-Piperidinecarboxylic acid, 4-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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